molecular formula C9H6ClF3O2S B12063508 4-Chloro-3-(trifluoromethylthio)phenylacetic acid

4-Chloro-3-(trifluoromethylthio)phenylacetic acid

Cat. No.: B12063508
M. Wt: 270.66 g/mol
InChI Key: WMCUVUHKNVZZPK-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethylthio)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2S It is characterized by the presence of a chloro group, a trifluoromethylthio group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(trifluoromethylthio)phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Trifluoromethylthiolation: The addition of a trifluoromethylthio group to the aromatic ring.

    Acetylation: The formation of the phenylacetic acid moiety.

Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies like automated reactors and in-line monitoring to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(trifluoromethylthio)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the chloro group or the trifluoromethylthio group.

    Substitution: Nucleophilic substitution reactions at the chloro or trifluoromethylthio positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce dechlorinated derivatives.

Scientific Research Applications

4-Chloro-3-(trifluoromethylthio)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-3-(trifluoromethylthio)phenylacetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological activity. The exact pathways can vary depending on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylacetic acid

Comparison

Compared to these similar compounds, 4-Chloro-3-(trifluoromethylthio)phenylacetic acid is unique due to the presence of both a chloro group and a trifluoromethylthio group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H6ClF3O2S

Molecular Weight

270.66 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]acetic acid

InChI

InChI=1S/C9H6ClF3O2S/c10-6-2-1-5(4-8(14)15)3-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15)

InChI Key

WMCUVUHKNVZZPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)SC(F)(F)F)Cl

Origin of Product

United States

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